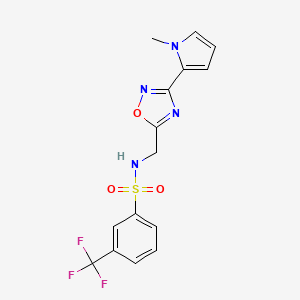

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 1-methylpyrrol-2-yl group and at the 5-position with a methylene-linked 3-(trifluoromethyl)benzenesulfonamide moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide functionalities, often enhancing metabolic stability and bioavailability in medicinal chemistry contexts . The trifluoromethyl (-CF₃) group on the benzene ring contributes to increased lipophilicity and electron-withdrawing effects, which may improve target binding and pharmacokinetic properties.

Properties

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4O3S/c1-22-7-3-6-12(22)14-20-13(25-21-14)9-19-26(23,24)11-5-2-4-10(8-11)15(16,17)18/h2-8,19H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUHBMFWRWIMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step processes that require precision and control. The general synthetic route includes:

Preparation of 1-methyl-1H-pyrrole.

Synthesis of 1,2,4-oxadiazole through cyclization reactions.

Formation of benzenesulfonamide with a trifluoromethyl group.

These intermediates are then coupled through a series of reactions involving nucleophilic substitution and condensation, often in the presence of catalysts like palladium or other transition metals. Reaction conditions typically include controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or acetonitrile.

Industrial Production Methods Industrial-scale production would involve optimized processes ensuring high yield and purity. This often includes the use of flow chemistry techniques, automated reaction systems, and rigorous purification protocols like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions This compound can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of specific functional groups using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents such as halides or alkylating agents.

Common Reagents and Conditions Typical reagents include halogenating agents, oxidants, and reductants. Reaction conditions often involve precise temperature control, specific solvents, and sometimes catalysts to enhance reaction efficiency.

Major Products Formed Products from these reactions can vary but might include derivatives with altered functional groups, such as hydroxylated, halogenated, or alkylated versions of the original compound.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has a broad spectrum of scientific research applications:

Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: Acts as a ligand or inhibitor in biochemical assays, providing insights into molecular interactions and biological pathways.

Medicine: Potential therapeutic agent due to its unique structure, investigated for its efficacy in treating various conditions.

Industry: Utilized in the development of advanced materials, coatings, and as a precursor in the production of specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues, while the trifluoromethyl group increases lipophilicity, enhancing membrane permeability. The pyrrole and oxadiazole rings contribute to the compound's electronic and steric properties, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared below with structurally related sulfonamide and oxadiazole-containing analogs from recent literature and patent disclosures.

Key Comparative Insights

Core Heterocyclic Scaffolds: The target compound’s 1,2,4-oxadiazole core is shared with the compound in , but the substituents differ significantly. In contrast, the pyrazolo[3,4-d]pyrimidine core in ’s compound is bulkier and more planar, likely influencing binding to kinase targets.

Sulfonamide Variations :

- The target’s trifluoromethylbenzenesulfonamide group is distinct from the N-methylsulfonamide in and the benzyl-pyridinyl sulfonamide in . The -CF₃ group enhances electronegativity and may improve membrane permeability compared to methyl or benzyl substituents.

Trifluoromethyl Group Positioning: The target’s -CF₃ is on the benzene ring, while in ’s compound , it resides on a pyridine ring.

Synthetic Complexity :

- ’s compound employs a palladium-catalyzed Suzuki-Miyaura coupling, suggesting the target compound might also utilize cross-coupling for oxadiazole functionalization. However, the absence of a boronic acid partner in the target’s structure implies alternative cyclization pathways (e.g., amidoxime-ester condensation).

Physicochemical and Pharmacokinetic Implications

- Molecular Weight : The target compound (~373.3 g/mol) is smaller than analogs in (589.1 g/mol) and (~531.5 g/mol), suggesting better compliance with Lipinski’s rule of five for oral bioavailability.

- Melting Points : ’s compound has a melting point of 175–178°C , indicative of crystalline stability. The target’s MP is unreported but likely lower due to its less rigid structure.

Research and Development Considerations

Further studies should prioritize:

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the oxadiazole ring and the trifluoromethyl group contributes to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit several enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer biology by regulating gene expression and cellular proliferation .

- Receptor Binding : The compound exhibits affinity for certain receptors involved in neurotransmission and inflammation, suggesting potential applications in treating neurological disorders and inflammatory diseases .

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways .

Biological Activities

The following table summarizes the biological activities reported for N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide:

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide:

- Anticancer Studies : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects against various cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM across multiple cancer types, indicating significant anticancer potential .

- Neuroprotective Effects : Research on similar compounds revealed that modifications in the pyrrole structure enhanced neuroprotective effects against oxidative stress-induced neuronal damage. This suggests that N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide may also exhibit similar protective properties .

- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Studies have shown that oxadiazole-containing compounds can inhibit bacterial growth effectively, supporting further investigation into this aspect for N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.